molecular formula C12H13NO2 B5780635 N-(4-acetylphenyl)-2-methylacrylamide CAS No. 58813-69-7

N-(4-acetylphenyl)-2-methylacrylamide

Cat. No. B5780635
CAS RN: 58813-69-7
M. Wt: 203.24 g/mol
InChI Key: NLFQKJIGJKCUHQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylacrylamide is a chemical compound that belongs to the family of acrylamides. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylacrylamide is not fully understood. However, it is known to interact with proteins, particularly enzymes, through covalent bonding. This interaction can modify the activity of the protein, leading to changes in cellular processes. Additionally, this compound has been shown to interact with DNA, leading to potential applications in gene therapy and drug delivery.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell growth. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-methylacrylamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. Additionally, it has a wide range of potential applications, making it a versatile compound for research. However, there are also limitations to its use. It can be toxic to living organisms at high concentrations, and its effects on the environment are not fully understood. Additionally, its interactions with proteins and other biomolecules can be complex, requiring further investigation.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-2-methylacrylamide. One potential area of investigation is its potential as a molecular probe for imaging and sensing applications. Additionally, further research is needed to fully understand its interactions with proteins and other biomolecules, which could lead to the development of new drugs and therapies. Finally, investigations into the environmental impact of this compound are needed to ensure its safe use in scientific research.

Synthesis Methods

N-(4-acetylphenyl)-2-methylacrylamide can be synthesized through a multistep process involving the reaction of acetyl chloride with 4-aminophenyl-2-methylacrylate, followed by the reaction with ammonia. The final product is obtained through purification and crystallization. The synthesis process is relatively simple and can be scaled up to produce large quantities of the compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-methylacrylamide has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other compounds, such as fluorescent dyes, polymers, and pharmaceuticals. It is also used as a ligand for metal ions, which can be used in catalysis and drug discovery. Additionally, this compound has been investigated for its potential as a molecular probe for imaging and sensing applications.

properties

IUPAC Name

N-(4-acetylphenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQKJIGJKCUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358459
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58813-69-7
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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